molecular formula C15H8N2O5 B5376882 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B5376882
M. Wt: 296.23 g/mol
InChI Key: ZSOIXIUQXWDIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound with a complex structure that includes a nitro group, two keto groups, and a carboxamide group attached to an anthracene backbone

Preparation Methods

The synthesis of 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:

    Oxidation: The oxidation of anthracene to form the 9,10-dioxo groups can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Amidation: Finally, the carboxylic acid group can be converted to the carboxamide group using reagents like ammonia or amines in the presence of coupling agents such as carbodiimides.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The compound can undergo further oxidation reactions, particularly at the anthracene core, leading to the formation of quinones or other oxidized derivatives.

Common reagents and conditions for these reactions include:

    Reducing agents: Hydrogen gas, tin(II) chloride, iron powder.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols, alkoxides.

Major products formed from these reactions include amino derivatives, substituted anthracenes, and various oxidized products.

Scientific Research Applications

1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Organic Electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Its structural features allow it to be explored as a potential pharmacophore in drug design, particularly for anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its specific application:

    In Organic Electronics: The compound’s ability to transport electrons and holes is crucial for its function in electronic devices. The nitro and keto groups play a significant role in modulating its electronic properties.

    In Pharmaceuticals: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be compared with similar compounds such as:

    1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This compound has an amino group instead of a nitro group, which significantly alters its reactivity and applications.

    1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: The carboxylic acid derivative lacks the amide group, affecting its solubility and reactivity.

    9,10-Anthraquinone: A simpler structure without the nitro or carboxamide groups, used primarily as a precursor in dye synthesis.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O5/c16-15(20)10-6-5-9-11(12(10)17(21)22)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOIXIUQXWDIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.